
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mécanisme D'action
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide selectively inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can lead to anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can lead to anticonvulsant, anxiolytic, and analgesic effects. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has also been shown to reduce the levels of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. However, one limitation is that it is not orally bioavailable and must be administered via injection. This can make it more difficult to use in animal studies and may limit its potential use in humans.
Orientations Futures
There are several potential future directions for research on N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further research is needed to determine the optimal dosing and administration of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide for this indication. Another area of interest is its potential use in the treatment of epilepsy. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential use in humans. Finally, there is potential for the development of new GABA-AT inhibitors based on the structure of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide, which could have improved pharmacokinetic properties and increased selectivity for the enzyme.
Méthodes De Synthèse
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylbenzylamine with cyclopentanone in the presence of an acid catalyst to form 3-methylcyclopentanone-1-amine. The resulting amine is then reacted with cyanomethyl chloride to form N-(cyanomethyl)-3-methylcyclopentanone-1-amine. This intermediate is then reacted with ethyl chloroformate to form N-(cyanomethyl)-3-methylcyclopentanone-1-carboxylate. Finally, the carboxylate is hydrolyzed to form N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, particularly cocaine addiction. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to reduce cocaine-seeking behavior in animal models and has been proposed as a potential treatment for cocaine addiction in humans.
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-5-4-6-13(11-12)15(7-2-3-8-15)14(18)17-10-9-16/h4-6,11H,2-3,7-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINLXYZBQTWDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

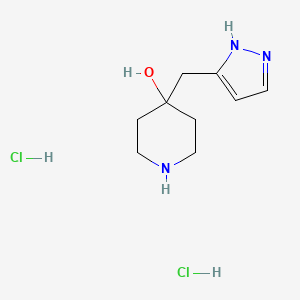
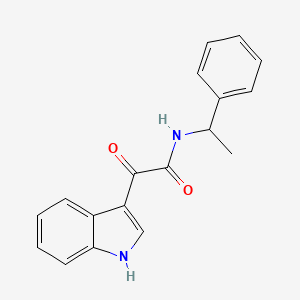
![1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one](/img/structure/B2794007.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]but-2-enamide](/img/structure/B2794008.png)
![1-(4-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2794010.png)
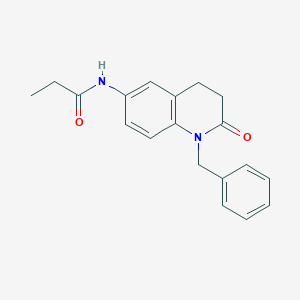
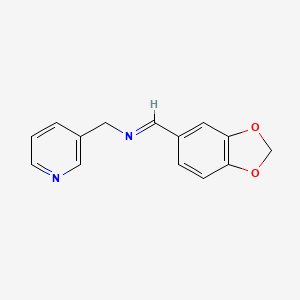

![N-cyclohexyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2794019.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2794020.png)
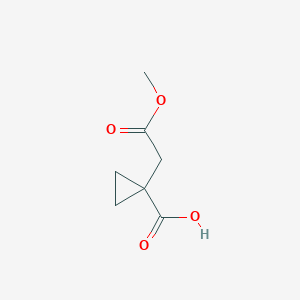

![6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2794023.png)
![1-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2794025.png)